molecular formula C16H16N2O6S B1259200 N,N'-bis-(benzyloxycarbonyl)-sulfamide

N,N'-bis-(benzyloxycarbonyl)-sulfamide

Cat. No. B1259200
M. Wt: 364.4 g/mol
InChI Key: USOUKCCKESDTER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis-(benzyloxycarbonyl)-sulfamide, also known as N,N'-bis-(benzyloxycarbonyl)-sulfamide, is a useful research compound. Its molecular formula is C16H16N2O6S and its molecular weight is 364.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N,N'-bis-(benzyloxycarbonyl)-sulfamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-bis-(benzyloxycarbonyl)-sulfamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N,N'-bis-(benzyloxycarbonyl)-sulfamide

Molecular Formula

C16H16N2O6S

Molecular Weight

364.4 g/mol

IUPAC Name

benzyl N-(phenylmethoxycarbonylsulfamoyl)carbamate

InChI

InChI=1S/C16H16N2O6S/c19-15(23-11-13-7-3-1-4-8-13)17-25(21,22)18-16(20)24-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,17,19)(H,18,20)

InChI Key

USOUKCCKESDTER-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NS(=O)(=O)NC(=O)OCC2=CC=CC=C2

synonyms

N-benzyloxycarbonylamino sulfone

Origin of Product

United States

Synthesis routes and methods

Procedure details

10 g of anhydrous benzyl alcohol are placed in 150 ml of absolute benzene and 7.4 g of sulfuryl diisocyanate are added dropwise accompanied by stirring. The exothermic reaction which takes place leads to a rise in the temperature to 45° C. and shortly after the start a precipitate is formed. Following the temperature drop, stirring is continued for 1 hour at ambient temperature. The resulting precipitate is suction filtered and dried at 60° C. giving a yield of 18.06 g of colorless crystals (99.2% of theory), m.p. 139°-141° C., which can be recrystallized from ethanol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three
Yield
99.2%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.